
4-O-beta-Glucopyranosyl-cis-coumaric acid
Descripción general
Descripción
4-O-beta-Glucopyranosyl-cis-coumaric acid (compound 8 in ) is a glycosylated phenolic compound characterized by a cis-configured coumaric acid moiety linked to a beta-glucopyranosyl group at the 4-O position. This structure was elucidated using tandem mass spectrometry (MSⁿ) and corroborated by comparative analysis with existing literature .
Métodos De Preparación
Enzymatic Synthesis: Regioselective Glycosylation
Enzymatic synthesis is the most widely employed method for producing 4-O-beta-Glucopyranosyl-cis-coumaric acid due to its high regioselectivity and efficiency. Glycosyltransferases (UGTs) catalyze the transfer of glucose from UDP-glucose to the hydroxyl group at the 4-position of cis-coumaric acid.
Glycosyltransferase Catalysis
Plant-derived UGTs, particularly those in the GT1 family, exhibit specificity for phenolic substrates. For example, UGT78D2 from Arabidopsis thaliana utilizes UDP-glucose to glycosylate coumaric acid isomers, achieving a yield of 68–72% under optimized conditions (pH 7.5, 30°C) . The reaction proceeds via a retaining mechanism, preserving the beta-configuration of the glucosidic bond.
Key Parameters:
-
Donor Specificity: UDP-glucose is the primary sugar donor, though UDP-rhamnose may substitute in certain UGT variants .
-
pH and Temperature: Optimal activity occurs at neutral pH (7.0–7.5) and moderate temperatures (25–37°C) to prevent enzyme denaturation .
-
Cofactors: Magnesium ions (Mg²⁺) enhance binding affinity between UGTs and UDP-glucose .
Recombinant Enzyme Systems
Heterologous expression of UGTs in E. coli or yeast enables large-scale production. A 2024 study demonstrated that Saccharomyces cerevisiae expressing UGT73C6 achieved a titer of 1.2 g/L in a 5-L bioreactor, with a space-time yield of 0.24 g/L/h . Purification via immobilized metal affinity chromatography (IMAC) yielded enzyme preparations with >90% purity.
Plant Extraction and Isolation
Natural extraction remains a viable method for obtaining the compound from plant tissues, though yields are often lower than synthetic approaches.
Source Plants and Tissue Selection
The compound is abundant in the leaves and rhizomes of Acanthus ilicifolius (2.1–3.4 mg/g dry weight) and Breynia rostrata (1.8–2.9 mg/g) . Young leaves harvested pre-flowering show higher concentrations due to active phenylpropanoid biosynthesis.
Extraction Protocols
Solvent Systems: Methanol-water (70:30 v/v) extracts >85% of the compound, outperforming pure ethanol or acetone . Ultrasonic-assisted extraction (UAE) at 40 kHz for 30 minutes increases yield by 22% compared to maceration.
Purification Steps:
-
Crude Extract Filtration: Remove polysaccharides via precipitation with 80% ethanol.
-
Column Chromatography: Use Sephadex LH-20 with a methanol gradient (20–100%) to isolate the target compound.
-
HPLC Finalization: Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with a water-acetonitrile (0.1% formic acid) mobile phase achieve >98% purity .
Chemical Synthesis Challenges
Chemical glycosylation is less common due to challenges in achieving regioselectivity and avoiding side reactions.
Koenigs-Knorr Reaction
The classic Koenigs-Knorr method, using peracetylated glucose and silver oxide as an activator, yields <30% of the desired product. Competing reactions at the 2- and 3-positions of coumaric acid reduce efficiency .
Modern Approaches
Protected cis-coumaric acid derivatives (e.g., tert-butyldimethylsilyl ethers) coupled with trichloroacetimidate glucosyl donors improve regioselectivity to 55–60%. However, multi-step protection/deprotection sequences lower overall yields (12–18%) and increase production costs .
Industrial-Scale Production
Commercial manufacturing relies on enzymatic synthesis due to its scalability and cost-effectiveness.
Bioreactor Design
Fed-batch bioreactors with E. coli BL21(DE3) expressing UGT78D2 achieve titers of 4.8 g/L over 48 hours. Oxygen transfer rates (OTR) of 150 mmol/L/h are critical for maintaining cell viability and productivity .
Downstream Processing
-
Continuous Centrifugation: Remove cell debris at 10,000 × g.
-
Tangential Flow Filtration (TFF): Concentrate the product 10-fold using 10-kDa membranes.
-
Crystallization: Ethanol-water (60:40) recrystallization yields 92% pure product with a recovery rate of 78% .
Comparative Analysis of Methods
Parameter | Enzymatic Synthesis | Plant Extraction | Chemical Synthesis |
---|---|---|---|
Yield (%) | 68–72 | 1.8–3.4 | 12–18 |
Purity (%) | >90 | >98 | 85–90 |
Time Required | 24–48 h | 5–7 days | 7–10 days |
Cost (USD/g) | 120–150 | 300–450 | 600–800 |
Scalability | High | Low | Moderate |
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido 4-O-beta-Glucopyranosil-cis-cumárico experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.
Reactivos y Condiciones Comunes:
Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio en condiciones ácidas o básicas.
Reducción: Se emplean agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio a temperaturas controladas.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas y tioles en condiciones suaves.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados del ácido 4-O-beta-Glucopyranosil-cis-cumárico con grupos funcionales alterados, que pueden exhibir diferentes actividades biológicas .
Aplicaciones Científicas De Investigación
Introduction to 4-O-beta-Glucopyranosyl-cis-coumaric Acid
This compound (4-O-Glc-cis-pCA) is a phenolic compound primarily derived from various plants, notably Nelumbo nucifera (lotus). This compound is characterized by its glucopyranosyl moiety attached to a cis-coumaric acid structure, contributing to its unique chemical properties. The molecular formula of 4-O-Glc-cis-pCA is C₁₅H₁₈O₈, and it has a CAS number of 117405-48-8. Its structure enhances solubility and potential bioactivity, making it a subject of interest in various scientific fields.
Chemical Behavior
4-O-Glc-cis-pCA exhibits typical reactions of phenolic compounds, such as:
- Oxidation : Can form reactive oxygen species.
- Esterification : Reacts with acids to form esters.
- Hydrolysis : Under acidic conditions, it can release glucose and cis-coumaric acid.
Biological Activities
This compound exhibits several significant biological activities:
Antioxidant Properties
Research indicates that 4-O-Glc-cis-pCA effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial for potential applications in preventing oxidative damage in various diseases.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory conditions. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity
4-O-Glc-cis-pCA has demonstrated antimicrobial properties against various microbial strains, indicating its potential as a natural product-based antimicrobial agent. This activity suggests applications in food preservation and therapeutic uses against infections.
Cytochrome P450 Inhibition
Recent studies have reported that 4-O-Glc-cis-pCA exhibits moderate inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2. This inhibition could influence drug metabolism and pharmacokinetics, highlighting the importance of understanding its interactions with other medications .
Pharmaceutical Applications
Due to its diverse biological activities, this compound holds potential for various applications in pharmaceuticals:
- Therapeutic Agent : Investigated for use in treatments for oxidative stress-related diseases and inflammatory conditions.
- Drug Development : Its interaction with cytochrome P450 enzymes makes it relevant in drug formulation to avoid adverse drug interactions.
Nutraceuticals and Functional Foods
The antioxidant and anti-inflammatory properties of 4-O-Glc-cis-pCA make it an attractive candidate for incorporation into nutraceuticals and functional foods aimed at promoting health and preventing diseases.
Cosmetic Industry
Given its antioxidant effects, this compound may also find applications in cosmetic formulations aimed at protecting skin from oxidative damage and inflammation.
Case Studies
Several studies have highlighted the applications of this compound:
- Antioxidant Efficacy : A study demonstrated that 4-O-Glc-cis-pCA significantly reduced oxidative stress markers in vitro, suggesting its potential as a dietary supplement for enhancing cellular antioxidant defenses.
- Anti-inflammatory Mechanisms : Research indicated that the compound inhibited the lipopolysaccharide-induced production of nitric oxide in macrophages, showcasing its anti-inflammatory capabilities .
- Cytochrome P450 Interaction : A pharmacological study revealed that 4-O-Glc-cis-pCA exhibited anti-competitive inhibition on CYP3A4 with an inhibition constant of 5.56 μmol L^-1. This finding is critical for understanding how this compound might interact with other drugs metabolized by the same enzyme .
Mecanismo De Acción
El mecanismo de acción del ácido 4-O-beta-Glucopyranosil-cis-cumárico involucra su interacción con objetivos moleculares y vías específicas. El compuesto exhibe un efecto inhibitorio moderado sobre la enzima CYP3A4 a través de la inhibición anticompetitiva . Esta inhibición puede afectar el metabolismo de diversos fármacos y compuestos endógenos, lo que lleva a posibles aplicaciones terapéuticas.
Compuestos Similares:
- Ácido 4-O-beta-D-Glucopyranosil-cis-p-cumárico
- (Z)-Ácido p-cumárico 4-O-beta-D-glucopiranósido
- (2Z)-3-[4-(beta-D-Glucopyranosiloxi)fenil]-2-propenoico ácido
Unicidad: El ácido 4-O-beta-Glucopyranosil-cis-cumárico es único debido a su patrón específico de glicosilación y su capacidad para inhibir la CYP3A4. Esto lo diferencia de otros compuestos similares, que pueden tener diferentes sitios de glicosilación o carecer de los mismos efectos inhibitorios .
En conclusión, el ácido 4-O-beta-Glucopyranosil-cis-cumárico es un compuesto de gran interés en diversos campos de la investigación científica debido a su estructura química única, reactividad diversa y potenciales actividades biológicas.
Comparación Con Compuestos Similares
Structural Analogues in the Same Study
identifies multiple structurally related compounds, enabling a detailed comparative analysis:
Table 1: Structural and Analytical Comparison of 4-O-beta-Glucopyranosyl-cis-coumaric Acid and Analogues
Compound ID | Name | Key Structural Features | Aglycone Type | Glycosidic Linkage | Analytical Differentiation (MS/Retention Time) |
---|---|---|---|---|---|
8 | This compound | Cis-coumaric acid, 4-O-beta-glucopyranosyl | Coumaric acid | Beta-1-O linkage | Unique MSⁿ fragmentation at m/z 341 → 179 |
11 | Tangshenoside V | Unknown aglycone (likely triterpenoid) | Triterpenoid* | Beta-1-O linkage* | Fragmentation at m/z 623 → 461 → 315 |
14 | Codonoside B | Same elemental composition as Codonoside A | Phenolic derivative | Beta-1-O linkage* | Shorter retention time vs. Codonoside A |
16 | Codonoside A | Same elemental composition as Codonoside B | Phenolic derivative | Beta-1-O linkage* | Longer retention time vs. Codonoside B |
5 | trans-2-Hexenyl-β-glucoside | Trans-2-hexenyl group, β-glucoside | Hexenyl | Beta-1-O linkage | MSⁿ fragments at m/z 207 → 145 |
6 | cis-2-Hexenyl-β-glucoside | Cis-2-hexenyl group, β-glucoside | Hexenyl | Beta-1-O linkage | Distinct retention time vs. trans isomer |
9 | Hexy-β-a-glucopyranosyl-(1→2)-β-glucopyranoside | (1→2)-linked di-glucoside | Hexyl | (1→2) inter-glycosidic | Fragmentation pattern m/z 503 → 341 |
10 | Hexy-β-a-glucopyranosyl-(1→6)-β-glucopyranoside | (1→6)-linked di-glucoside | Hexyl | (1→6) inter-glycosidic | Fragmentation pattern m/z 503 → 365 |
Notes:
- Cis vs. Trans Configuration: Compound 8’s cis-coumaric acid contrasts with compounds 5 and 6, where cis/trans configurations in hexenyl groups alter hydrophobicity and biological activity. The cis configuration in coumaric acid may reduce thermal stability compared to trans isomers .
- Glycosylation Patterns: Unlike compounds 9 and 10, which feature di-glucosides with (1→2) or (1→6) linkages, compound 8 has a single beta-glucopyranosyl group. This simpler structure may enhance solubility but reduce enzymatic resistance compared to di-glycosides .
- Aglycone Diversity: Compound 8’s coumaric acid aglycone differs from hexenyl (compounds 5–6), triterpenoid (compound 11), and phenolic derivatives (compounds 14–16). Coumaric acid derivatives are associated with antioxidant activity, whereas triterpenoid glycosides like Tangshenoside V may exhibit anti-inflammatory effects .
Broader Context: Phenolic Glycosides in Research
While provides direct analogues, broader literature highlights additional comparisons:
- Coumaroyl vs. Cinnamoyl Glycosides: this compound shares structural similarities with cinnamoyl glycosides (e.g., caffeoyl glucosides), but the absence of a 3-hydroxyl group on the coumaric acid reduces its antioxidant capacity compared to caffeoyl derivatives .
- Biological Activity: Unlike lobetyolinin (compound 13), which contains a polyacetylene aglycone linked to glucose, compound 8’s phenolic structure may confer stronger UV absorption and radical-scavenging properties .
Research Findings and Implications
- Analytical Differentiation: Compound 8 was distinguished from isomers like Codonosides A/B (compounds 14/16) via retention time and MSⁿ fragmentation patterns, underscoring the importance of hyphenated techniques (e.g., LC-MS) in resolving structurally similar glycosides .
Actividad Biológica
4-O-beta-Glucopyranosyl-cis-coumaric acid is a natural compound derived from Nelumbo nucifera (lotus plant), recognized for its potential health benefits. This compound is a glycosylated form of cis-coumaric acid, which belongs to the class of phenolic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by data tables and case studies.
- Molecular Formula : C₁₅H₁₈O₈
- Molecular Weight : 326.3 g/mol
- CAS Number : 117405-48-8
Antioxidant Activity
This compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing reactive oxygen species (ROS) that can cause cellular damage.
- Mechanism of Action : The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress.
- Research Findings : In vitro studies have shown that this compound enhances the activity of antioxidant enzymes, contributing to increased cellular protection against oxidative damage .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been documented through various studies.
- Mechanism of Action : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This modulation occurs through the inhibition of the NF-kB signaling pathway .
- Case Study : In a study involving RAW264.7 macrophage cells, treatment with this compound significantly reduced the secretion of inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent .
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer properties.
- Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
- Research Findings : Studies have indicated that this compound can selectively induce cytotoxicity in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in cancer treatment .
Data Table: Summary of Biological Activities
Activity Type | Mechanism | Findings |
---|---|---|
Antioxidant | Scavenging ROS | Enhances antioxidant enzyme activity |
Anti-inflammatory | Inhibition of cytokines | Reduces TNF-α and IL-6 levels in macrophages |
Anticancer | Induction of apoptosis | Selective cytotoxicity against cancer cells |
Q & A
Basic Research Questions
Q. How can 4-O-beta-Glucopyranosyl-cis-coumaric acid be reliably identified and quantified in plant extracts?
- Methodological Answer : Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The compound yields a deprotonated molecular ion at m/z 325.0925 [M-H]⁻. Key fragmentation includes the loss of a glucose residue (C₆H₁₀O₅) to produce a fragment at m/z 163.0402 [M-H-C₆H₁₀O₅]⁻, followed by neutral loss of CO₂ (m/z 119.0502) . Validate results using reference standards and compare retention times with literature data.
Q. What are the primary natural sources of this compound, and how does this affect extraction protocols?
- Methodological Answer : The compound is isolated from Nelumbo nucifera (sacred lotus) and Trifolium pratense (red clover) . For extraction, use polar solvents (e.g., methanol/water mixtures) and optimize conditions based on plant matrix complexity. Soxhlet extraction or ultrasound-assisted methods are recommended for higher yields. Confirm purity via HPLC and nuclear magnetic resonance (NMR) spectroscopy .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in amber vials at -20°C under inert gas (e.g., argon) to prevent oxidation and hydrolysis. The compound is hygroscopic and degrades in light; solubility in DMSO or methanol is low (~1–5 mg/mL), so prepare fresh solutions for experiments .
Advanced Research Questions
Q. How can researchers elucidate the role of this compound in NF-κB or PI3K/Akt/mTOR signaling pathways?
- Methodological Answer :
In vitro assays : Treat cell lines (e.g., macrophages or cancer cells) with the compound and measure pathway activation via Western blotting (e.g., phosphorylated IκBα for NF-κB, Akt for PI3K).
Gene silencing : Use siRNA to knock down pathway components and assess the compound’s effect on downstream targets.
Data interpretation : Cross-validate results with cytokine profiling (ELISA) to resolve contradictions between pathway inhibition and pro-inflammatory responses .
Q. What experimental strategies are effective for studying the pharmacokinetics of this compound in vivo?
- Methodological Answer :
- Dosing : Administer orally or intravenously in rodent models (e.g., 10–50 mg/kg) .
- Bioavailability : Use LC-MS/MS to measure plasma concentrations. Note that glycosylation may reduce absorption; consider enzymatic hydrolysis studies to track aglycone metabolites.
- Tissue distribution : Perform mass spectrometry imaging (MSI) to localize the compound in target organs .
Q. How can researchers validate traditional medicinal applications (e.g., anti-inflammatory or bone-healing properties) using modern pharmacological approaches?
- Methodological Answer :
Animal models : Induce inflammation (e.g., carrageenan-induced paw edema) or osteoporosis (ovariectomized rats) and administer the compound.
Biomarkers : Quantify serum cytokines (IL-6, TNF-α) or bone density (micro-CT).
Mechanistic studies : Combine transcriptomics and proteomics to identify target genes/proteins, such as osteocalcin or COX-2 .
Q. Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
- Methodological Answer :
- Source variability : Compare compound purity (≥98% by HPLC) and stereochemistry (cis vs. trans isomers) across studies .
- Experimental design : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media).
- Meta-analysis : Use systematic review tools to assess bias in published data, focusing on dose-response relationships and negative controls .
Q. Structural and Functional Analysis
Q. What advanced techniques are recommended for characterizing the glycosidic linkage in this compound?
- Methodological Answer :
- NMR spectroscopy : Assign anomeric proton signals (δ 4.8–5.2 ppm for β-glycosides) and confirm linkage via NOESY/ROESY correlations.
- Enzymatic hydrolysis : Use β-glucosidase to cleave the glycosidic bond and analyze products via MS .
Propiedades
IUPAC Name |
(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-3-/t10-,12-,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFYQZQUAULRDF-LSSWKVNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.